molecular formula C23H17N B13120278 2,4,5-Triphenylpyridine

2,4,5-Triphenylpyridine

Cat. No.: B13120278
M. Wt: 307.4 g/mol
InChI Key: IUZIRMXBXVKDLG-UHFFFAOYSA-N
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Description

2,4,5-Triphenylpyridine is a high-purity, triaryl-substituted pyridine compound offered for research and development purposes. This chemical scaffold is of significant interest in materials science and medicinal chemistry. Researchers value triarylpyridines for their potential as building blocks in the development of organic electronic materials and metal-free molecular electrocatalysts. For instance, the structural isomer 2,4,6-triphenylpyridine has been investigated as a "metal-free" electrocatalyst for the hydrogen evolution reaction (HER), a key process for sustainable hydrogen production . In biomedical research, closely related dihydroxylated triphenylpyridine derivatives have demonstrated notable biological activity, including the inhibition of topoisomerase I and II enzymes and exhibiting cytotoxicity against various human cancer cell lines in vitro, making them subjects of interest for anticancer agent development . The presence of multiple phenyl rings allows for extensive π-conjugation, which can be tailored through synthetic modification to fine-tune the compound's electronic properties, solubility, and binding affinities. This compound is provided with comprehensive analytical data to ensure identity and quality for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

2,4,5-triphenylpyridine

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H

InChI Key

IUZIRMXBXVKDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Multicomponent Reaction (MCR) Approaches to 2,4,6-Triphenylpyridine (B1295210) Synthesis

MCRs are a cornerstone in the synthesis of 2,4,6-triphenylpyridine and its derivatives due to their ability to construct complex molecules from simple precursors in a single step. tandfonline.com

A prevalent and conventional method for synthesizing 2,4,6-triarylpyridines involves the cyclo-condensation of acetophenones, benzaldehydes, and ammonium (B1175870) acetate (B1210297). rsc.orgnih.gov This reaction can be facilitated by a variety of catalysts, often under solvent-free conditions. scispace.comtandfonline.com

The Chichibabin synthesis is a classic method for producing pyridine (B92270) rings. Improved protocols for the synthesis of 2,4,6-triarylpyridines have been developed based on this reaction. For instance, a one-pot, three-component coupling of an aryl aldehyde, acetophenone (B1666503), and ammonium acetate can be effectively catalyzed by cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) under solvent-free conditions. tandfonline.com This method has demonstrated higher efficacy compared to other transition metal salts like FeCl₃, NiCl₂·6H₂O, and CuCl₂·2H₂O. tandfonline.com The reaction typically involves heating the mixture at 110°C for several hours. tandfonline.com

A proposed mechanism for the formation of 2,4,6-triarylpyridines in the presence of a catalyst like nano-TiO₂-SO₃H involves several key stages: Aldol (B89426) condensation, Michael addition, cyclization, and oxidation. rhhz.net Initially, acetophenone converts to its enol form, which then undergoes a nucleophilic addition to the activated aryl aldehyde to form an aldol condensation product. Subsequently, another molecule of acetophenone condenses with an ammonia (B1221849) source to form an enamine. rhhz.net

The Kröhnke pyridine synthesis is another fundamental approach to forming 2,4,6-trisubstituted pyridines. wikipedia.org This method traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The reaction proceeds through a Michael addition, and the proposed 1,5-dicarbonyl intermediates are typically not isolated. wikipedia.org

Variations of the Kröhnke synthesis have been developed to improve efficiency and applicability. For example, 2,4,6-triarylpyridines, also known as Kröhnke pyridines, can be synthesized under mild conditions through the condensation of enaminones with chalcones. researchgate.net Another efficient protocol utilizes TMSOTf/HMDS under microwave irradiation for the intermolecular annulation of chalcones. nih.gov This method is effective for synthesizing both 2,4,6-triarylpyridines and 3-benzyl-2,4,6-triarylpyridines in good to excellent yields. nih.gov

The following table summarizes the yields of 2,4,6-triphenylpyridine obtained through different catalytic systems based on Kröhnke synthesis variations.

Catalyst/MethodReaction ConditionsYield (%)Reference
Triflimide (HNTf₂)1 mol%, 80°C, solvent-free92 scispace.com
ZSM-510 wt%, 110°C, solvent-free95 tandfonline.com
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)2.5 mol%, 110°C, solvent-free95 tandfonline.com
Nano-titania-supported sulfonic acid (n-TSA)Reusable catalyst, solvent-less93 rhhz.net
TMSOTf/HMDSMicrowave irradiation41 nih.gov
Hydrotalcite magnetic nanoparticles decorated with cobalt (Fe₃O₄/HT-Co)1.6 mol%, reflux, solvent-free98 orgchemres.org

1,5-Diketones are crucial intermediates in the synthesis of various heterocyclic compounds, including substituted pyridines. acs.orgnih.gov The most common method for synthesizing substituted pyridines from these intermediates is through cyclization mediated by ammonium acetate. nih.gov A facile and green one-pot synthesis of 1,3,5-triaryl-1,5-diketones has been developed via a Claisen-Schmidt condensation followed by a Michael addition reaction of aryl ketones and aryl aldehydes under transition-metal-free conditions. nih.govresearchgate.net These 1,5-diketones can then be converted to 2,4,6-triaryl pyridine derivatives using ammonium acetate as the nitrogen source in a catalyst-free system. nih.gov

The proposed mechanism for the base-promoted one-pot synthesis of 1,5-diketones involves the initial formation of an enolate from an acetophenone derivative. This enolate then undergoes a nucleophilic addition to an aldehyde to form a β-hydroxy-ketone, which subsequently dehydrates to yield a chalcone (B49325). A second molecule of the acetophenone enolate then attacks the chalcone via a Michael addition to form the 1,5-diketone. acs.org

The following table shows the yields of 2,4,6-triaryl pyridine derivatives from the cyclization of 1,5-diketones with ammonium acetate.

1,5-Diketone PrecursorProductYield (%)Reference
1,3,5-Triphenylpentane-1,5-dione2,4,6-Triphenylpyridine85 nih.gov
1,5-Bis(4-chlorophenyl)-3-phenylpentane-1,5-dione2,6-Bis(4-chlorophenyl)-4-phenylpyridine82 nih.gov
1,5-Bis(4-methoxyphenyl)-3-phenylpentane-1,5-dione2,6-Bis(4-methoxyphenyl)-4-phenylpyridine83 nih.gov

An improved method for the synthesis of non-symmetric triarylpyridines involves the sequential addition of two different acetophenones to a benzylamine (B48309) in the presence of copper(I) iodide (CuI) as a catalyst, methanolic ammonia, and oxygen. researchgate.net This three-component synthesis is an adaptation of a previously reported approach and provides better yields and a higher degree of functionalization in the resulting triarylpyridine products. researchgate.net This method has been successfully used to produce a variety of triphenylpyridines with yields ranging from 43% to 91%. researchgate.net

Oxidative coupling reactions provide another avenue for the synthesis of 2,4,6-triphenylpyridine. One such method involves the copper-catalyzed oxidative decarboxylative coupling of C(sp³)-aryl acetic acids with oxime acetates, using oxygen as the terminal oxidant. researchgate.net Another approach utilizes a strontium-doped lanthanum cobaltite (B72492) perovskite (La₀.₆Sr₀.₄CoO₃) as a recyclable heterogeneous catalyst for the oxidative cyclization reaction between acetophenone oxime acetate and phenylacetic acid. rsc.orgscispace.com This reaction requires an oxidant for the functionalization of the sp³ C-H bond in phenylacetic acid and proceeds in toluene (B28343) at 140°C. rsc.orgscispace.com

A metal-organic framework, Fe₃O(BPDC)₃, has also been shown to be an efficient catalyst for the oxidative coupling of benzaldehyde (B42025) and (E)-1-phenylethan-1-one O-acetyl oxime, yielding 2,4,6-triphenylpyridine. researchgate.net This reaction achieves a yield of over 83% in the presence of di-tert-butyl peroxide as an oxidant. researchgate.net Furthermore, a salicylic (B10762653) acid-catalyzed oxidative one-pot synthesis from benzylamine and acetophenone has been reported. nih.gov

Photoredox Catalysis Approaches

Visible-light photoredox catalysis offers a modern approach to the synthesis of 2,4,6-trisubstituted pyridines. nih.govacs.org In this method, an organic dye, such as Eosin Y, is activated by visible light to act as a photoredox catalyst. nih.govacs.org The reaction proceeds in the presence of molecular oxygen and involves the reaction of aryl ketones with benzylamines at ambient temperature. nih.govacs.org

This strategy is notable because the benzylamine serves a dual purpose: it provides the aryl group at the 4-position of the pyridine ring and also acts as the nitrogen donor for the heterocycle. nih.gov The aryl groups at the 2- and 6-positions are derived from the ketone starting material. nih.gov This method has been used to produce a variety of 2,4,6-triarylpyridines in good yields, typically ranging from 52% to 87%. nih.govacs.org

Catalytic Systems in 2,4,6-Triphenylpyridine Synthesis

The choice of catalyst is crucial for the efficient synthesis of 2,4,6-triphenylpyridines. While various catalytic systems exist, heterogeneous catalysts are particularly advantageous due to their ease of separation, recyclability, and reusability. rsc.orgtandfonline.com

Heterogeneous Catalysis

Heterogeneous catalysts play a significant role in developing greener and more sustainable synthetic protocols for triarylpyridines. rsc.orgtandfonline.com Their application in organic transformations is favored because they can be easily recovered from the reaction mixture and reused multiple times without a significant loss of catalytic activity. nih.govtandfonline.com

Zeolite Socony Mobil-5 (ZSM-5) has been identified as an efficient, reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines. tandfonline.com This method involves the reaction of substituted benzaldehydes, acetophenones, and ammonium acetate under solvent-free conditions at 110°C. tandfonline.com ZSM-5 is a porous, crystalline aluminosilicate (B74896) material known for its unique pore structure and chemical framework. tandfonline.com

The key advantages of this protocol include mild reaction conditions, a simple workup procedure, high yields of the desired pyridines, and the ability to recycle and reuse the catalyst. tandfonline.com The catalyst can be recovered by filtration after dissolving the crude product in hot methanol. tandfonline.com This green chemistry approach is applicable to a broad scope of substrates, including those with both electron-releasing and electron-withdrawing groups. tandfonline.com

A strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃) serves as a highly effective heterogeneous catalyst for synthesizing triphenylpyridines via the oxidative cyclization of ketoximes and phenylacetic acids. rsc.orgnih.govrsc.org Prepared through a gelation and calcination process, this perovskite catalyst demonstrates superior performance compared to the non-doped LaCoO₃ and other homogeneous and heterogeneous catalysts. rsc.orgrsc.org

The reaction is typically conducted in toluene at 140°C for 8 hours, using DTBP as an oxidant. rsc.org A key feature of the La₀.₆Sr₀.₄CoO₃ catalyst is its facile recovery and reusability without a significant decline in catalytic efficiency. rsc.orgnih.gov Leaching experiments have confirmed that the reaction proceeds under truly heterogeneous conditions, with almost no additional product formed after the catalyst is removed from the reaction mixture. rsc.org The catalyst's effectiveness is highlighted by the fact that in its absence, only a 4% yield is detected, whereas with 7 mol% of the catalyst, the yield can reach 87%. rsc.org

Table 2: Reusability of La₀.₆Sr₀.₄CoO₃ Catalyst

Catalytic RunYield of 2,4,6-Triphenylpyridine (%)
1st80%
2nd79%
3rd79%
4th78%
5th78%

Data adapted from Tran, et al., 2019. rsc.orgresearchgate.net

Metal-Free Catalysis

The development of metal-free catalytic systems represents a significant advancement in synthetic organic chemistry, offering alternatives that can reduce cost and environmental impact.

Triflimide (HNTf₂), a commercially available and highly stable super Brønsted acid, has been identified as an effective metal-free catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines. rsc.orgnih.govacs.org This reaction involves the cyclo-condensation of aromatic aldehydes, substituted acetophenones, and ammonium acetate. rsc.orgnih.gov The strong acidity and high thermal stability of HNTf₂ allow the reaction to proceed efficiently under mild conditions. acs.orgresearchgate.net

The synthesis is typically carried out at 80°C under solvent-free conditions with a catalyst loading of just 1 mol%. rsc.orgnih.gov This method is advantageous due to its simplicity, high yields (often exceeding 90%), and the absence of metal catalysts. rsc.orgscispace.com The proposed mechanism suggests that HNTf₂ activates the carbonyl group of the aldehyde, facilitating an aldol condensation with an acetophenone to form a chalcone intermediate. rsc.orgymerdigital.com This intermediate then undergoes a Michael addition with a second acetophenone molecule, followed by cyclization and dehydrogenation to yield the final 2,4,6-triarylpyridine product. rsc.orgymerdigital.com

Optimization studies have shown that the reaction yield is significantly influenced by catalyst loading and temperature. In the absence of the catalyst, only a 21% yield is observed. nih.govscispace.com The yield increases substantially with catalyst loading, reaching an optimal 93% with 1 mol% of HNTf₂. rsc.orgnih.gov Similarly, the reaction is temperature-dependent, with the best results achieved at 80°C. rsc.orgnih.gov

Table 1: Effect of HNTf₂ Catalyst Loading on 2,4,6-Triphenylpyridine Synthesis Reaction Conditions: Benzaldehyde (1 mmol), acetophenone (2 mmol), ammonium acetate (1.5 mmol), 80°C, 50 min, solvent-free.

EntryCatalyst Loading (mol%)Yield (%)
1021
20.143
30.579
41.093
51.593
Data sourced from rsc.orgnih.gov

Transition Metal-Based Catalysts (e.g., Cu(II) Triflate, CoCl2·6H2O)

Transition metals are widely used as catalysts in the synthesis of pyridine derivatives due to their efficiency and versatility.

Copper(II) Triflate (Cu(OTf)₂) has been utilized as a catalyst in various multicomponent reactions to form heterocyclic compounds. beilstein-journals.org It is effective in promoting the synthesis of 2,4,6-triphenylpyridines from starting materials like ketoxime acetates and aldehydes or through the oxidative sp³ C-H coupling of oxime acetates with compounds like benzylamines. rsc.org Cu(OTf)₂ can act as both a Lewis acid and a precursor to triflic acid, enabling dual catalytic activity. beilstein-journals.org For instance, it has been used to catalyze the aerobic reaction of acetophenone with 1,3-diaminopropane (B46017) to produce 2-arylpyridines. ijpsonline.com

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) has proven to be a highly efficient, inexpensive, and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.comtandfonline.com The method involves the condensation of an aryl aldehyde, an acetophenone, and ammonium acetate. tandfonline.comresearchgate.net In a comparative study with other transition metal salts such as FeCl₃, NiCl₂, and CuCl₂, CoCl₂·6H₂O demonstrated superior catalytic activity, providing an initial yield of 90%. tandfonline.comtandfonline.com The optimal reaction conditions were determined to be 2.5 mol% of the catalyst at 110°C for 4 hours, which yielded the product in 89% after recrystallization. tandfonline.com This cobalt-based catalyst can be recovered and reused for at least four consecutive cycles without a significant drop in its catalytic performance. tandfonline.comtandfonline.com

Table 2: Optimization of CoCl₂·6H₂O-Catalyzed Synthesis of 2,4,6-Triphenylpyridine

EntryCatalystCatalyst Amount (mol%)Temperature (°C)Time (h)Yield (%)
1CoCl₂·6H₂O2.5110490
2FeCl₃2.5110475
3NiCl₂·6H₂O2.5110460
4CuCl₂·2H₂O2.5110465
Data sourced from tandfonline.comtandfonline.com

Synthesis of Asymmetric and Non-Symmetric 2,4,6-Triphenylpyridine Derivatives

The synthesis of asymmetrically substituted pyridines is of great interest for creating molecules with tailored electronic and material properties.

A method for synthesizing non-symmetric triphenylpyridines, where each aryl substituent can be distinct, has been developed. researchgate.net This procedure involves the sequential addition of two different acetophenones to a benzylamine. researchgate.net The reaction is performed in the presence of a copper(I) iodide catalyst (20 mol%), methanolic ammonia, and oxygen in DMF. researchgate.net This optimized multicomponent reaction allows for the preparation of a wide range of triphenylpyridines, including those with thiophene (B33073) and pyridine substituents, in yields ranging from 43% to 91%. researchgate.net The sequential nature of the addition is crucial for controlling the substitution pattern on the pyridine ring, thereby producing non-symmetric products. researchgate.netresearchgate.net

Sustainable and Green Synthesis Protocols

Green chemistry principles are increasingly being applied to the synthesis of complex molecules, focusing on reducing waste and avoiding hazardous solvents.

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, often leading to improved efficiency, easier product isolation, and reduced environmental impact. researchgate.net Several catalytic systems for the synthesis of 2,4,6-triarylpyridines operate effectively without a solvent.

CoCl₂·6H₂O : As previously mentioned, this catalyst provides excellent yields for the three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions at 110°C. tandfonline.comtandfonline.com

Triflimide (HNTf₂) : The metal-free synthesis using HNTf₂ is also performed under solvent-free conditions at a lower temperature of 80°C, yielding products efficiently. rsc.orgnih.gov

ZSM-5 : The zeolite ZSM-5 has been employed as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from substituted benzaldehydes, acetophenones, and ammonium acetate under solvent-free conditions at 110°C. tandfonline.com The catalyst is easily recovered by filtration and can be reused for several cycles without significant loss of activity. tandfonline.com

Montmorillonite K10 Clay : This solid acid catalyst has been used for the synthesis of 2,4,6-trisubstituted pyridines under solvent-free conditions at 120°C, offering good to excellent yields and easy catalyst recycling. scirp.org

These solvent-free methods demonstrate a commitment to developing more sustainable synthetic routes by minimizing waste and energy consumption. researchgate.nettandfonline.com

Use of Eco-Friendly Catalysts and Oxidants

The synthesis of triphenylpyridine derivatives is increasingly benefiting from green chemistry principles, emphasizing the use of environmentally benign catalysts and oxidants. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One notable green method involves the use of a strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃) as a recyclable heterogeneous catalyst. rsc.org This catalyst facilitates the oxidative cyclization of ketoximes with phenylacetic acids. rsc.orgrsc.org The reaction, which requires an oxidant for the functionalization of the sp³ C–H bond in phenylacetic acid, has been optimized for high yields. rsc.org For instance, the synthesis of 2,4,6-triphenylpyridine from acetophenone oxime acetate and phenylacetic acid showed that the perovskite catalyst was crucial, with its absence resulting in only a 4% yield. rsc.org The efficiency of various oxidants was tested, with tert-Butyl hydroperoxide providing a 55% yield, while others like K₂S₂O₈ and AgNO₃ were less effective. rsc.org The catalyst's heterogeneous nature allows for easy recovery by centrifugation and reuse without a significant drop in catalytic activity. rsc.org

Zeolite Socony Mobil-5 (ZSM-5) has been employed as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines. tandfonline.com This solvent-free method reacts substituted benzaldehydes, acetophenones, and ammonium acetate at 110 °C. tandfonline.com The key advantages of this protocol include mild reaction conditions, a simple workup procedure, high yields of the desired pyridines, and the ability to recycle and reuse the ZSM-5 catalyst. tandfonline.com

Ionic liquids have also been explored as green reaction media and promoters. A binary system of 1-methylimidazolium (B8483265) nitrate (B79036) ([HMIm]NO₃) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄) under microwave irradiation promotes the tandem synthesis of 2,4,6-triarylpyridines from aryl alcohols. academie-sciences.fr In this process, the ionic liquid [HMIm]NO₃ also acts as the oxidant. academie-sciences.fr This method has been successfully applied to a range of substituted benzyl (B1604629) alcohols and acetophenones, yielding the corresponding products in high to excellent yields. academie-sciences.fr

Furthermore, metal-free and solvent-free conditions represent a significant advancement in green synthesis. Research has demonstrated the synthesis of 2,4,6-triaryl pyridines through the decarboxylative oxidative coupling of arylacetic acids and acetophenone oximes at room temperature. orgchemres.org This method generates singlet molecular oxygen in situ from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of potassium hydroxide, which then acts as the efficient oxidant for the reaction. orgchemres.org Another approach utilizes triflic acid (HOTf) as a catalyst for the reaction between ketones, aldehydes, and ammonium acetate, achieving high yields under solvent-free conditions or in toluene. rsc.org

Table 1: Comparison of Eco-Friendly Catalytic Systems for Triarylpyridine Synthesis

Catalyst SystemReactantsConditionsKey "Green" AspectYield (%)Reference
La₀.₆Sr₀.₄CoO₃ Perovskite / DTBPAcetophenone oxime acetate + Phenylacetic acidToluene, 140 °C, 8 hRecyclable heterogeneous catalyst79 rsc.org
ZSM-5Benzaldehyde + Acetophenone + Ammonium acetateSolvent-free, 110 °CReusable catalyst, solvent-freeGood to Excellent tandfonline.com
[HMIm]NO₃-[BMIm]BF₄Benzyl alcohol + Acetophenone + Ammonium acetateMicrowave irradiation, 96 °CIonic liquid as media and oxidantup to 95 academie-sciences.fr
trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate / KOHArylacetic acids + Acetophenone oximesRoom temperatureMetal-free, in situ oxidant generationNot specified orgchemres.org

Post-Synthetic Modification Strategies

Post-synthetic modification allows for the introduction of diverse functional groups onto a pre-formed 2,4,5-triphenylpyridine scaffold, enabling the fine-tuning of its chemical and physical properties for specific applications.

Suzuki Coupling Reactions for Functionalized Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it ideal for the post-synthetic modification of aromatic heterocycles like triphenylpyridine. libretexts.orgnih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.org For modifying a triphenylpyridine core, a halogenated triphenylpyridine (e.g., a bromo- or chloro-substituted variant) is reacted with a functionalized arylboronic acid.

The general strategy involves synthesizing a triphenylpyridine ring that bears a halogen atom at a desired position. This halogenated precursor can then undergo a Suzuki coupling reaction. For example, a bromo-substituted triphenylpyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govacademie-sciences.fr The reaction is often carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water. nih.gov

This methodology allows for the introduction of a wide array of functional groups. By choosing different arylboronic acids, moieties with specific electronic or photophysical properties can be attached to the triphenylpyridine core. For instance, coupling with pyreneboronic acid could introduce a fluorescent polycyclic aromatic hydrocarbon, while using a boronic acid with electron-donating or electron-withdrawing groups can modulate the electronic characteristics of the final molecule. nih.govrsc.org The versatility of the Suzuki reaction stems from its high tolerance for various functional groups on both the boronic acid and the halide partner, leading to good to excellent yields of the desired functionalized derivatives. nih.gov While direct examples on this compound are specific, the extensive use of this reaction on other pyridine and complex aromatic systems demonstrates its broad applicability for creating novel, functionalized triphenylpyridine molecules. rsc.orgjsu.edu.cnrsc.org

Table 2: General Scheme for Suzuki Coupling on a Halogenated Triphenylpyridine

ComponentDescriptionCommon ExamplesReference
Aryl Halide A triphenylpyridine core substituted with a halogen (Br, I, Cl).5-Bromo-2-methylpyridin-3-amine derivatives nih.gov
Organoboron Reagent An aryl- or heteroarylboronic acid or ester carrying the desired functional group (R).Phenylboronic acid, Pyreneboronic acid libretexts.orgrsc.org
Palladium Catalyst A Pd(0) source that facilitates the catalytic cycle.Pd(PPh₃)₄, Pd(OAc)₂ academie-sciences.frresearchgate.net
Base Required for the transmetalation step of the catalytic cycle.K₂CO₃, K₃PO₄, NaHCO₃ academie-sciences.frnih.govijpsonline.com
Solvent A suitable solvent or solvent mixture to dissolve reactants.Toluene, 1,4-Dioxane/Water, THF academie-sciences.frnih.govacademie-sciences.fr

Chemical Reactivity and Reaction Mechanisms

C-F Bond Activation Processes

Carbon-fluorine (C-F) bond activation is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. Frustrated Lewis Pairs (FLPs) have emerged as a potent strategy for mediating the cleavage of these robust bonds under metal-free conditions.

Frustrated Lewis Pairs (FLP) Mediated C-F Activation

The use of sterically hindered Lewis acids and bases, known as FLPs, can enable the activation of small molecules, including the C-F bonds of fluorocarbons. Research in this area has often employed bulky pyridine (B92270) derivatives as the Lewis base component of the FLP system. However, a review of the current scientific literature indicates that studies have predominantly focused on the 2,4,6-triphenylpyridine (B1295210) (TPPy) isomer as the Lewis base. There is a notable lack of published data regarding the specific use of 2,4,5-triphenylpyridine in FLP-mediated C-F bond activation processes.

Mechanistic Insights into FLP-Mediated Transformations (e.g., Sₙ1 type pathways)

Mechanistic studies, combining experimental and computational methods, have provided insights into how FLPs facilitate C-F activation. For transformations involving the 2,4,6-triphenylpyridine isomer, the reaction is understood to proceed through a Lewis acid-assisted Sₙ1 type pathway rather than a concerted FLP mechanism. In this pathway, the strong Lewis acid, such as B(C₆F₅)₃, assists in the heterolytic cleavage of the C-F bond, generating a carbocationic intermediate that is then trapped by the bulky pyridine base. The resulting pyridinium (B92312) salts are key intermediates for subsequent functionalization.

Given the absence of experimental work using this compound in this context, any proposed mechanism would be purely theoretical. It is plausible that it could also function as a bulky Lewis base in an FLP system, but its efficacy and the precise mechanistic pathway have not been experimentally determined or computationally modeled in published studies.

Oxidative Functionalization of C-H Bonds

The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-oxygen, carbon-nitrogen, or carbon-carbon bond is a powerful tool in modern synthesis, offering a more atom-economical approach to molecular functionalization. wikipedia.orgethz.ch While methods for the C-H activation of pyridine and its derivatives are known, specific experimental studies on the oxidative functionalization of the C-H bonds on a pre-formed this compound molecule are not readily found in the surveyed scientific literature. organic-chemistry.orgchemrxiv.org

Theoretically, the C-H bonds of this compound present several potential sites for oxidative functionalization. These include the C-H bonds on the three phenyl rings and the two available positions on the pyridine core (C3 and C6). The phenyl C-H bonds would be expected to react similarly to those in other substituted benzene (B151609) rings, while the pyridine C-H bonds would be influenced by the electronic effects of the nitrogen heteroatom and the bulky phenyl substituents. However, without experimental data, the selectivity and reaction conditions for such transformations remain speculative.

Electrophilic Substitution Reactions on the Pyridine Ring and Phenyl Substituents

The reactivity of aromatic systems towards electrophiles is a fundamental aspect of their chemistry. masterorganicchemistry.com For this compound, potential reactions can occur on either the central pyridine ring or the peripheral phenyl substituents.

Based on general principles of aromatic chemistry, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. This is due to the inductive electron-withdrawing effect of the electronegative nitrogen atom. When substitution does occur, it is directed away from the nitrogen-adjacent (alpha and gamma) positions. In this compound, the available positions on the pyridine core are C3 and C6. Electrophilic attack is predicted to favor the C3 position, which is a beta-position and electronically less disfavored.

Conversely, the three phenyl rings are expected to undergo electrophilic substitution. The pyridine ring, acting as a substituent, is deactivating and generally directs incoming electrophiles to the meta-position of the phenyl rings. Therefore, electrophilic attack (e.g., nitration, halogenation) would likely occur at the meta-positions of the phenyl groups attached at C2, C4, and C5. It must be emphasized that this analysis is based on established electronic effects, as specific experimental reports detailing the electrophilic substitution patterns of this compound are scarce.

Predicted Site of AttackReagent TypeRationale
C3-position (on pyridine ring)ElectrophileLeast deactivated site on the electron-poor pyridine core.
meta-positions (on phenyl rings)ElectrophileThe pyridine ring acts as a deactivating, meta-directing group.
C6-position (on pyridine ring)NucleophileElectron-deficient alpha-position, sterically accessible.

Intramolecular Cyclization and Dehydrogenation Steps in Pyridine Formation

The synthesis of polysubstituted pyridines often involves the construction of the heterocyclic ring from acyclic precursors, a process that typically culminates in an intramolecular cyclization followed by a dehydrogenation or aromatization step. While the Kröhnke pyridine synthesis and related methods are well-established for producing 2,4,6-triarylpyridines, wikipedia.orgnih.govtandfonline.comsphinxsai.com specific methods for the 2,4,5-trisubstituted pattern are also known.

One reported strategy for the synthesis of 2,4,5-trisubstituted pyridines involves a copper-catalyzed formal intermolecular [2+2+2] cycloaddition. acs.orgkuleuven.be The proposed mechanism for this transformation provides insight into the key bond-forming steps. acs.orgkuleuven.be

Plausible Mechanistic Steps:

Oxidative Alkynylation: The reaction initiates with the copper-catalyzed coupling of a primary amine and a terminal alkyne to form a propargylamine (B41283) intermediate.

Radical Addition: This intermediate then undergoes a radical addition to a second molecule of the alkyne.

Intramolecular Cyclization: The resulting radical species undergoes an intramolecular cyclization, forming the six-membered dihydropyridine (B1217469) ring.

Aromatization: The final step is a dehydrogenation (oxidation) of the dihydropyridine intermediate to yield the stable, aromatic 2,4,5-trisubstituted pyridine product.

Another method involves the [2+2] cycloaddition of enaminones with propyne (B1212725) iminium salts. znaturforsch.com This pathway proceeds through a cyclobutene (B1205218) intermediate which undergoes a retro-electrocyclization to form a dienamine that subsequently cyclizes and aromatizes to the pyridine product. znaturforsch.com These methods highlight that the formation of the this compound core relies on a crucial cyclization event followed by an oxidation/elimination step to achieve aromaticity.

Nucleophilic Addition Reactions

Nucleophilic attack on the pyridine ring is a characteristic reaction of this heterocycle, facilitated by the electron-deficient nature of the ring carbons, particularly at the positions alpha (C2, C6) and gamma (C4) to the nitrogen atom. masterorganicchemistry.comiust.ac.ir The reactivity of this compound towards nucleophiles is dictated by this inherent electronic property, as well as by the steric hindrance imposed by the phenyl substituents.

In the case of this compound, the C2 and C4 positions are blocked by phenyl groups. This leaves the C6 position as the most probable site for nucleophilic attack on the pyridine core. A nucleophile would add to the C6 position to form a resonance-stabilized anionic intermediate (a Meisenheimer-type complex), where the negative charge is delocalized onto the electronegative nitrogen atom. Subsequent reaction, such as protonation or oxidation, would depend on the specific nucleophile and reaction conditions. The phenyl rings themselves would be unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. As with other reactivity patterns for this specific isomer, there is a lack of direct experimental studies, and this prediction is based on the foundational principles of pyridine chemistry. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions. It allows for the exploration of potential energy surfaces to understand how reactants transform into products.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly valuable for correlating calculated structural parameters with experimental data.

In studies of complex heterocyclic molecules, such as derivatives of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine which features a similar 2,4,5-triphenyl substitution pattern, DFT calculations have been successfully employed. researchgate.net Researchers utilize methods like the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry. The resulting optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data obtained from single-crystal X-ray diffraction (XRD). A high degree of agreement between the calculated and experimental data serves to validate the computational model and provides confidence in other predicted properties, such as vibrational frequencies and electronic characteristics. researchgate.net

Prediction and Understanding of Electronic Properties

Computational methods, particularly DFT, are essential for predicting the electronic properties of molecules. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited. researchgate.net

In a computational study on 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, DFT calculations were used to determine the HOMO and LUMO energies. The results indicated that charge transfer occurs within the molecules, a property that is crucial for applications in materials science, such as in nonlinear optical (NLO) materials. researchgate.net

Table 1: Calculated Electronic Properties of 2,4,5-Triphenyl-1H-imidazole Derivatives Note: The following data is for 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, which are structurally related to 2,4,5-Triphenylpyridine. The specific derivative is denoted by the substituent 'R' on a phenyl ring.

Compound (Substituent R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5a (H)-5.70-1.713.99
5b (4-OCH₃)-5.48-1.633.85
5c (4-CH₃)-5.62-1.673.95
5d (4-F)-5.77-1.744.03
5e (4-Cl)-5.84-1.863.98
5f (4-Br)-5.86-1.903.96
5g (4-NO₂)-6.32-2.623.70

Data sourced from a study on related imidazole (B134444) derivatives. researchgate.net

Compound (Substituent R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5a (H)-5.70-1.713.99
5b (4-OCH₃)-5.48-1.633.85
5c (4-CH₃)-5.62-1.673.95
5d (4-F)-5.77-1.744.03
5e (4-Cl)-5.84-1.863.98
5f (4-Br)-5.86-1.903.96
5g (4-NO₂)-6.32-2.623.70

Computational Insights into Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are pivotal in this field. These models correlate the physicochemical properties (steric, electrostatic, hydrophobic, etc.) of a series of molecules with their known activities to identify key structural features that enhance or diminish their effects.

For various classes of pyridine (B92270) derivatives, SAR studies have been conducted to optimize their antiproliferative or other therapeutic activities. nih.gov Such studies can guide the rational design of new, more potent compounds by suggesting specific modifications to the molecular structure. While the principles of computational SAR are well-established, specific studies detailing the structure-activity relationships of this compound derivatives using these computational techniques were not found in the surveyed literature.

Correlation of Computational Data with Experimental Observations for CO2 Adsorption by this compound Is Not Documented in Publicly Available Research

A thorough review of publicly accessible scientific literature and research databases reveals a significant gap in the specific area of carbon dioxide (CO2) adsorption by the chemical compound this compound. Despite the growing interest in pyridine-containing materials for carbon capture applications, no dedicated studies—either experimental or computational—appear to have been published that focus on the CO2 adsorption properties of this compound.

Consequently, it is not possible to provide a correlation between computational data and experimental observations for CO2 adsorption by this specific compound, as requested. The foundational experimental data and theoretical calculations necessary for such a comparative analysis are not available in the current body of scientific literature.

However, the application of these experimental and computational techniques specifically to this compound for the purpose of CO2 adsorption has not been reported. Therefore, no data tables or detailed research findings on this topic can be presented.

It is important to note that the absence of published data does not definitively mean that no research has been conducted, but rather that it is not available in the public domain. Future research may explore the potential of this compound as a CO2 adsorbent, which would then allow for the correlation of computational predictions with experimental results. At present, however, this specific area of inquiry remains unexplored in the scientific literature.

Photophysical and Spectroscopic Properties of this compound Remain Largely Uncharacterized in Publicly Accessible Literature

The requested article was to be structured around a comprehensive outline, including:

Absorption Spectroscopy Studies: Focusing on UV-Vis absorption analysis in various solvents.

Fluorescence Spectroscopy Investigations: Including steady-state and time-resolved fluorescence, quantum yields, Stokes shifts, and deep-blue emission characteristics.

Despite targeted searches for these specific properties, the scientific literature is largely silent on the 2,4,5-isomer of triphenylpyridine. In contrast, its isomer, 2,4,6-Triphenylpyridine (B1295210) , is a well-documented compound with extensive research available on its synthesis, photophysical properties, and applications in materials science. nist.govresearchgate.netresearchgate.net This includes studies on its absorption and emission spectra, fluorescence quantum yields, and its use as a building block for luminescent materials. researchgate.netresearchgate.net

The absence of data for this compound prevents a scientifically accurate generation of the requested content. Providing data from the 2,4,6-isomer or other related pyridine derivatives would be misleading and scientifically unsound, as photophysical properties are highly dependent on the specific molecular structure and substitution pattern. Isomeric differences can lead to significant variations in electronic transitions, excited state energies, and non-radiative decay pathways, which in turn affect absorption and emission wavelengths, quantum yields, and Stokes shifts.

Therefore, until dedicated research on the photophysical and spectroscopic characteristics of this compound is conducted and published, a detailed and scientifically validated article on this specific subject cannot be composed.

Advanced Characterization of this compound

Following a comprehensive search of scientific literature and spectral databases, it has been determined that detailed experimental data for the specific isomer This compound is not presently available to fulfill the requirements of the requested article outline.

The specified sections require in-depth research findings and data tables for the following properties of this compound:

Photophysical Properties and Spectroscopic Characterization Advanced Studies

Advanced Spectroscopic Characterization (beyond basic identification)

Mass Spectrometry:While the molecular weight (approx. 307.4 g/mol ) is identical to its isomers, specific, experimentally determined fragmentation patterns for 2,4,5-triphenylpyridine are not documented in the available resources.

The significant body of available research pertains to the more common and symmetric isomer, 2,4,6-Triphenylpyridine (B1295210) . Due to the strict instructions to focus solely on this compound and not introduce information outside this explicit scope, it is not possible to generate a scientifically accurate and non-misleading article as requested. Substitution of data from other isomers would be inappropriate as the photophysical and spectroscopic properties are highly dependent on the specific molecular structure and substitution pattern of the pyridine (B92270) ring.

Therefore, the requested article cannot be generated at this time.

Coordination Chemistry and Ligand Design

2,4,6-Triphenylpyridine (B1295210) as a Ligand in Metal Complexes

The presence of a nitrogen atom within the pyridine (B92270) ring allows 2,4,6-triphenylpyridine to function as a classic N-donor ligand. More significantly, the phenyl group at the 2-position enables it to participate in cyclometalation, a process that dramatically influences the properties of the resulting metal complexes.

The synthesis of transition metal complexes involving phenylpyridine-type ligands is a well-established area of organometallic chemistry. While specific examples detailing the synthesis of 2,4,6-triphenylpyridine complexes are not extensively documented, the methodology can be inferred from related, well-studied systems such as those involving 2-phenylpyridine (B120327) (ppyH) and its derivatives with Platinum(II).

The general approach for synthesizing cyclometalated Platinum(II) complexes involves the reaction of a Pt(II) precursor, such as K₂[PtCl₄] or [PtCl₂(NCPh)₂], with the C^N-chelating ligand. uoi.grnih.gov The process, often carried out under thermal or photochemical conditions, involves two key steps: initial N-coordination of the pyridine ring to the platinum center, followed by an intramolecular C-H bond activation at the ortho-position of the 2-phenyl ring. nih.gov This second step, known as cyclometalation or orthometalation, results in the formation of a stable five-membered platina-cycle. uoi.gr The reaction can be promoted by a base to facilitate the removal of a proton.

The coordination geometry around a metal center is determined by its coordination number and electronic configuration. csbsju.edu For transition metal complexes involving C,N-chelating phenylpyridine-type ligands, distinct geometries are commonly observed.

Platinum(II) Complexes : As a d⁸ metal ion, Pt(II) overwhelmingly favors a four-coordinate, square planar geometry. libretexts.orgwikipedia.org In a typical cyclometalated complex of the type [Pt(C^N)(L)X], where C^N is the cyclometalated 2,4,6-triphenylpyridine, the four coordination sites would be occupied by the nitrogen and carbon atoms of the chelating ligand, along with two other ancillary ligands (L and X). rsc.org This arrangement often results in a distorted square-planar environment due to the bite angle of the chelating ligand and steric interactions between ligands. rsc.org

Iridium(III) Complexes : For d⁶ metal ions like Ir(III), a six-coordinate, octahedral geometry is the most stable and common arrangement. libretexts.orgnih.gov In a complex containing two or three cyclometalating triphenylpyridine ligands, such as a potential fac-[Ir(tppy)₃], the ligands would arrange around the iridium center with N-Ir-C angles of approximately 90°, defining the vertices of an octahedron. nih.gov The relative orientation of the ligands can lead to different stereoisomers, such as facial (fac) and meridional (mer) isomers in tris-chelated complexes.

In the solid state, the crystal packing of metal complexes is governed by noncovalent intermolecular interactions. For complexes of 2,4,6-triphenylpyridine, with its multiple aromatic rings, π-π stacking is expected to be a dominant interaction. nih.gov This involves the face-to-face or offset stacking of the phenyl and pyridine rings of adjacent molecules, which helps to stabilize the crystal lattice. rsc.orgrsc.org Theoretical studies on the related molecule 2,4,6-triphenyl-1-phosphabenzene confirm that the flexible arrangement of its phenyl rings allows for strong, attractive π-stacking interactions, which would be even more pronounced in a metal complex due to charge polarization. sci-hub.seresearchgate.net

For square-planar d⁸ metal complexes, particularly those of heavier elements like Platinum(II), weak metal-metal interactions known as metallophilic interactions can occur. nih.gov If the complexes stack in a columnar fashion in the crystal lattice, short Pt···Pt distances (approaching the sum of the van der Waals radii) can be observed, indicating a weak attractive force that can influence the photophysical properties of the material. nih.gov

Design of 2,4,6-Triphenylpyridine-Based Ligands for Specific Applications

The rigid and highly aromatic scaffold of 2,4,6-triphenylpyridine makes it an attractive core for designing ligands that can interact with biological macromolecules like DNA. By modifying the peripheral phenyl groups with functional side chains, it is possible to tune the molecule's affinity and selectivity for specific DNA structures or related enzymes.

Guanine-rich sequences in DNA can fold into four-stranded secondary structures known as G-quadruplexes (G4s). mdpi.com These structures are prevalent in telomeres (the protective ends of chromosomes) and in the promoter regions of many oncogenes, making them compelling targets for anticancer drug design. mdpi.comnih.gov Small molecules that can selectively bind to and stabilize G4 structures can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in cancer cells, or disrupt oncogene expression. researchgate.net

The design of G4 ligands often involves a planar aromatic core that can stack on the terminal G-quartets of the G4 structure, with cationic side chains that interact with the negatively charged grooves or loops of the DNA. nih.gov The 2,6-disubstituted pyridine framework, which is central to 2,4,6-triphenylpyridine, is an excellent scaffold for this purpose.

A study on novel pyridine bis-quinazoline derivatives demonstrates this design principle effectively. nih.govnih.gov In this work, a central pyridine ring is functionalized at the 2- and 6-positions with quinazoline (B50416) units, which are further decorated with various amine-containing side chains. These molecules were found to be potent and selective G4-stabilizing agents. Biophysical assays revealed that the nature of the side chain was critical for performance, with propylamine (B44156) linkers yielding ligands that could increase the melting temperature (ΔTₘ) of G4 DNA by over 20 °C and bind with nanomolar affinity. nih.gov These compounds showed a clear preference for G4 DNA over canonical duplex DNA and were able to decrease the viability of cancer cell lines in a dose-dependent manner. nih.gov

The following interactive table summarizes key findings for selected pyridine bis-quinazoline derivatives, illustrating the structure-activity relationship in G4 binding.

Compound IDR (Side Chain)G4 Stabilization (ΔTₘ in °C for c-MYC G4)Binding Affinity (Kₐ in 10⁵ M⁻¹)
7f -(CH₂)₃-NH₂21.32.5
7g -(CH₂)₄-NH₂18.51.8
7j -(CH₂)₃-N(CH₃)₂19.31.2
7k -(CH₂)₂-N(CH₃)₂16.50.9
7a Morpholine15.60.8

Data sourced from biophysical characterization of pyridine bis-quinazoline derivatives. nih.gov

Furthermore, related polypyridyl structures like terpyridines have been investigated as inhibitors of topoisomerase I, another crucial enzyme for DNA replication. nih.gov Platinum-terpyridine complexes have also been shown to target telomeres, inducing DNA damage and chromosome instability in cancer cells, highlighting the potential of metal-based drugs in this area. nih.gov These examples underscore the vast potential of using the 2,4,6-triphenylpyridine core as a foundation for developing a new generation of targeted therapeutics that recognize and interact with specific DNA secondary structures or associated proteins.

Applications in Advanced Materials Science and Technology

Organic Light-Emitting Diodes (OLEDs)

Derivatives of triphenylpyridine are recognized for their favorable attributes in OLEDs, where they can perform multiple functions to enhance device efficiency, stability, and color purity. researchgate.net Their utility stems from their good thermal properties, high electron mobilities, and tunable energy levels. researchgate.net

Electron-Transporting Materials (ETMs) and Hole-Blocking Materials (HBMs)

The electron-deficient nature of the pyridine (B92270) ring makes triphenylpyridine derivatives excellent candidates for n-type semiconductor materials, which are essential for transporting electrons from the cathode to the emissive layer in an OLED. Their molecular structure allows for efficient electron injection and transport. researchgate.net

Key properties that make triphenylpyridine derivatives suitable as ETMs and HBMs include:

High Electron Mobility: Many derivatives exhibit electron mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹, facilitating efficient charge transport and reducing the device's driving voltage. researchgate.net

Suitable LUMO Levels: The Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tuned by modifying the peripheral phenyl groups. Lower LUMO levels improve electron injection from the cathode. researchgate.net

High Ionization Potentials: Large ionization potentials (often exceeding 6.3 eV) create a significant energy barrier for holes, enabling these materials to function effectively as hole-blockers. researchgate.net This confinement of holes within the emissive layer prevents exciton (B1674681) quenching at the ETM interface and enhances the probability of radiative recombination, thereby boosting device efficiency. researchgate.netresearchgate.net

In one study, deep-blue OLEDs were fabricated using n-type triphenylpyridine derivatives as combined ETM and HBM layers. These devices demonstrated higher efficiency (2.54 cd A⁻¹) and superior color purity compared to devices using conventional ETMs, a result attributed to the large ionization potential and deep-blue emission of the triphenylpyridine compounds. researchgate.net

Host Materials in OLED Devices

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in dispersing the phosphorescent emitter, transporting charge carriers, and confining triplet excitons on the emitter molecules. Triphenylpyridine derivatives are explored as components of bipolar host materials, which can transport both electrons and holes. A bipolar host ensures a balanced charge flux within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. rsc.org

To function as an effective host for blue phosphorescent emitters, a material must possess a high triplet energy level (typically >2.75 eV) to prevent the quenching of the high-energy excitons of the blue dopant. Triphenylbenzene derivatives containing pyridine rings have been shown to achieve these high triplet energies, making them suitable for hosting blue emitters like FIrpic (iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2′)picolinate). researchgate.net By incorporating both hole-transporting (e.g., carbazole) and electron-transporting (e.g., triphenylpyridine or triazine) moieties into a single molecule, researchers can create bipolar hosts that lead to highly efficient PhOLEDs with very low efficiency roll-off. rsc.org

Impact of Molecular Structure on Device Performance

The performance of triphenylpyridine-based materials in OLEDs is highly dependent on their specific molecular structure. The substitution pattern on the pyridine core and the peripheral phenyl rings significantly influences the material's electronic and physical properties.

Substitution Position: The position of nitrogen in the pyridine ring and the linkage points of the phenyl groups affect the HOMO and LUMO energy levels. For instance, in 1,3,5-tri(m-pyrid-yl-phenyl)benzene derivatives, moving the nitrogen atom of the pyridine ring from the 2- to the 3- and 4-positions leads to a decrease in both HOMO and LUMO energy levels, which improves electron-injection and hole-blocking properties. researchgate.net

Peripheral Groups: Attaching different functional groups to the phenyl rings can tune the material's properties. Electron-donating groups like N,N-diphenylamine can increase the fluorescence quantum yield, while bulky groups such as tert-butylcarbazole can significantly raise the glass transition temperature, improving the morphological stability of the thin films in the device. researchgate.net

Table 1: Properties of Selected Pyridine-Based ETMs/HBMs This table presents data for representative pyridine-based compounds to illustrate the range of properties achievable, though not all are 2,4,5-triphenylpyridine isomers.

Compound FamilyKey Structural FeatureElectron Mobility (cm² V⁻¹ s⁻¹)Triplet Energy (eV)Application Highlight
Triphenylpyridine DerivativesPyridine core with phenyl groups~10⁻⁵>2.5Used as ETM/HBM in deep-blue OLEDs, achieving high efficiency (2.54 cd/A) and color purity. researchgate.net
Triphenylbenzene-Pyridine HybridsTriphenylbenzene core, Pyridine periphery10⁻⁴ - 10⁻³~2.75ETM/HBM in blue PhOLEDs, demonstrating improved electron injection and carrier confinement. researchgate.net
Tetrapyridine/Triphenyltriazine ConjugatesConjugated pyridine and triazine unitsHigh (order of 10⁻⁴)>2.85Low-voltage, high-efficiency, long-lifetime green PhOLEDs (EQE >24%, Lifetime >30,000 h at 1000 cd/m²). rsc.org

Fluorescent Probes and Sensors

The pyridine core is a known chelating agent for metal ions, and its derivatives are often fluorescent, making them attractive scaffolds for chemical sensors. However, while related heterocyclic structures such as 2,4,5-triaryl imidazoles and 2,4,5-triaminopyrimidines have been developed as fluorescent probes for detecting metal ions or monitoring cell viability, specific research detailing the application of this compound itself as a fluorescent probe or sensor is not extensively documented in the scientific literature. rsc.orgresearchgate.net The development in related terpyridine systems, which are excellent metal ion binders, suggests the potential of polypyridine structures in sensing applications, though this remains an underexplored area for the this compound isomer. bohrium.com

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, processing, and telecommunications. Molecules with large hyperpolarizability, often arising from a donor-π-acceptor (D-π-A) structure, are required for significant NLO effects. While various organic and organometallic compounds containing pyridine or triazine rings have been investigated for their NLO properties, there is a lack of specific research focusing on this compound for NLO applications. dtic.milresearchgate.net The development of NLO materials often involves creating octupolar or star-shaped molecules, a geometry that triphenylpyridine derivatives can adopt, but dedicated studies to quantify their NLO response are not widely reported. mdpi.com

Photosensitizers in Photodynamic Applications

Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. nih.govwikipedia.org Photosensitizers are typically dyes that can be excited by light to a long-lived triplet state, which then reacts with molecular oxygen to produce cytotoxic reactive oxygen species (ROS). nih.gov Many effective photosensitizers are based on N-heterocyclic structures like porphyrins and chlorins. mdpi.com Pyridine-fused chlorins have also been investigated as next-generation photosensitizers for melanoma treatment. nih.gov Despite the presence of the N-heterocyclic pyridine core in this compound, its application as a photosensitizer in photodynamic therapy has not been a significant focus of research to date.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. These molecules self-assemble into larger, ordered structures through non-covalent intermolecular forces.

π-stacking is a critical non-covalent interaction that governs the self-assembly of aromatic molecules like this compound and its isomers. mdpi.com This interaction arises from the attractive force between the electron clouds of adjacent aromatic rings. mdpi.comnih.gov In molecules such as triphenylpyridines, the multiple phenyl rings provide extensive surfaces for these interactions, which play a significant role in stabilizing supramolecular structures. mdpi.com

The formation of these architectures is guided by the tendency of planar aromatic molecules to arrange themselves in either a face-to-face or edge-to-face orientation to maximize attractive forces. researchgate.net These π-stacking interactions, often working in concert with other non-covalent forces like hydrogen bonds, are crucial in dictating the crystal packing of organic molecules and the three-dimensional structure of complex materials. researchgate.netrsc.org The precise geometry of the triphenylpyridine isomer influences the directionality and strength of these interactions, allowing for the design of specific supramolecular patterns. rsc.org The resulting assemblies can form well-defined one-dimensional, two-dimensional, or three-dimensional networks, which are foundational for creating novel functional materials. rsc.org The modulation of these weak interactions can also influence the material's photophysical properties, such as fluorescence, making them relevant for developing chemosensors. rsc.orgrsc.org

Porous Organic Polymers (POPs) Development

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability, stemming from strong covalent bonds. rsc.org These features make them prime candidates for applications in gas storage and separation. rsc.orgmdpi.com

The synthesis of POPs relies on the selection of appropriate molecular building blocks or monomers that polymerize to form a porous network. The geometry of these building blocks is crucial in determining the final structure and porosity of the polymer. Molecules with a C3-symmetric, trigonal planar geometry are highly valuable as connectors because they can extend the polymer network in three directions, leading to the formation of 2D or 3D frameworks with well-defined pores.

Due to its trigonal geometry, 2,4,6-triphenylpyridine (B1295210) is a conceptually ideal building block for the synthesis of POPs. While specific examples of POPs constructed from 2,4,6-triphenylpyridine are not yet widely reported, its structure is analogous to other C3-symmetric, nitrogen-containing trigonal linkers, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which have been successfully used to create metal-organic frameworks (MOFs). researchgate.net The rigid structure of the triphenylpyridine unit would ensure the formation of permanent microporosity, while the nitrogen atom within the pyridine ring can impart desirable chemical properties to the resulting polymer.

POPs are extensively studied for their potential in carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. njtech.edu.cn The efficiency of POPs in this application is heavily influenced by their chemical composition and physical structure.

POPs derived from nitrogen-rich building blocks, a category that would include polymers made from 2,4,6-triphenylpyridine, often exhibit enhanced affinity for CO2. The nitrogen atoms act as Lewis basic sites, which can interact favorably with the slightly acidic CO2 molecule, increasing the material's selectivity and uptake capacity. njtech.edu.cn The high surface area and porous nature of these polymers provide ample sites for CO2 molecules to physically adsorb. njtech.edu.cnrsc.org The performance of these materials is typically evaluated by measuring their CO2 uptake capacity under various pressures and temperatures and their selectivity for CO2 over other gases like nitrogen (N2). scispace.com The regenerability of the adsorbent is also a key factor, and POPs often show good stability over multiple cycles of adsorption and desorption. researchgate.net

Electrocatalytic Reduction of Carbon Dioxide (CO2)

The conversion of CO2 into valuable chemicals and fuels through electrocatalysis is a promising strategy for carbon utilization. nih.govucsd.edu This process requires efficient and selective catalysts that can facilitate the reduction of the stable CO2 molecule at low overpotentials. nih.gov

Recent research has identified N-substituted salts of 2,4,6-triphenylpyridine as effective homogeneous electrocatalysts for the reduction of CO2 to carbon monoxide (CO). hum-ecol.ruresearchgate.net A study of N-hydro-, N-methyl-, and N-phenyl-2,4,6-triphenylpyridinium perchlorates demonstrated their catalytic activity in this conversion. hum-ecol.ru

The efficiency of the catalytic process is dependent on the nature of the substituent on the nitrogen atom and the proton source used. hum-ecol.ru The performance of these catalysts is often quantified by the turnover frequency (TOF), which measures the speed of the catalyst, and the turnover number (TON), which indicates the total number of CO2 molecules converted per molecule of catalyst before deactivation. hum-ecol.ru Research has shown that the values for TOF and TON are influenced by the pKa of the acid used as a proton source, with efficiency decreasing as the acid's pKa rises. hum-ecol.ru

Electrocatalytic Performance of N-Substituted 2,4,6-Triphenylpyridine Salts in CO2 Reduction hum-ecol.ru
CatalystSubstituentTurnover Frequency (TOF)Turnover Number (TON)
N-hydro-2,4,6-triphenylpyridinium perchlorate-HData not specifiedData not specified
N-methyl-2,4,6-triphenylpyridinium perchlorate-CH3Data not specifiedData not specified
N-phenyl-2,4,6-triphenylpyridinium perchlorate-C6H5Data not specifiedData not specified

(Note: While the source confirms the calculation of TOF and TON values, the specific numerical data for each catalyst was not provided in the abstract.)

Efficiency Parameters (TOF, TON) and Mechanistic Aspects in CO2 Reduction

Extensive research into the applications of various pyridine-based compounds in advanced materials science has revealed their potential in diverse fields. However, a thorough review of scientific literature and research databases does not yield specific information regarding the use of This compound as a catalyst for the reduction of carbon dioxide (CO2).

Consequently, there is no available data on its efficiency parameters, such as Turnover Frequency (TOF) and Turnover Number (TON), in this particular application. Similarly, mechanistic studies detailing the pathways through which this compound might facilitate CO2 reduction are not present in the reviewed literature.

While related pyridine derivatives and metal complexes incorporating pyridine-based ligands have been investigated for their catalytic activity in CO2 conversion, these findings are not directly applicable to the specific molecular structure and properties of this compound. The electronic and steric characteristics of the phenyl substituents at the 2, 4, and 5 positions of the pyridine ring would significantly influence its catalytic behavior, necessitating dedicated experimental and computational studies.

Therefore, at present, the scientific community has not reported on the efficacy or the mechanistic details of this compound in the context of CO2 reduction. Further research would be required to explore its potential in this area of catalysis and to determine the associated efficiency parameters and reaction mechanisms.

Structure Property Relationships and Derivative Chemistry

Influence of Substituent Effects on Reactivity and Photophysics

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) significantly alters the molecule's properties. EWGs, such as trifluoromethyl or the 2,4,6-triphenylpyridinium group itself, enhance the electrophilicity of associated metal centers in catalyst applications, which can lead to increased catalytic turnover frequency. nih.gov The 2,4,6-triphenylpyridinium substituent is noted as being substantially more electron-withdrawing (σmeta = 0.63) than the trifluoromethyl group (σmeta = 0.43). nih.gov This modification can increase reactivity in processes like olefin polymerization. nih.gov

Conversely, attaching EDGs like N,N-diphenylamine or carbazole (B46965) moieties can create compounds with high fluorescence quantum yields. researchgate.net The simultaneous presence of different types of EDGs can produce materials with not only high fluorescence but also a narrow band gap and a deep highest occupied molecular orbital (HOMO) level. researchgate.net In general, any form of electronic perturbation, whether from EDGs or EWGs, tends to reduce the aromaticity of a system compared to the unsubstituted parent structure. nih.gov The interplay between EDGs and EWGs on a flexible molecular backbone can also dictate conformational preferences, influencing properties like intramolecular π–π stacking. rsc.org

Synthesis and Characterization of Novel 2,4,6-Triphenylpyridine (B1295210) Derivatives

The functionalization of the 2,4,6-triphenylpyridine scaffold has led to the development of novel materials with tailored optical and thermal properties. Synthetic strategies often employ cross-coupling reactions to append complex moieties to the pyridine (B92270) core.

A series of novel 2,4,6-triphenylpyridine derivatives incorporating 1,8-naphthalimide (B145957) groups have been successfully synthesized. rsc.org The primary synthetic route for these compounds is the Suzuki coupling reaction, which proves to be an efficient method for creating these complex structures in good yields. rsc.org The investigation into the photoluminescence properties of these derivatives reveals their potential as novel fluorescent materials. rsc.org The relationship between their structure and photophysical behavior is systematically studied using UV-vis and fluorescence spectroscopy, alongside thermal and electrochemical analysis. rsc.org

Derivatives featuring triphenylamine (B166846) and carbazole units have been designed and synthesized to explore their luminescent properties. researchgate.net Photophysical studies show that derivatives containing N,N-diphenylamine are characterized by high fluorescence quantum yields. researchgate.net The incorporation of a 3,6-bis(tert-butyl)carbazole fragment has been shown to significantly increase the glass transition temperature of the resulting compounds, enhancing their thermal stability. researchgate.net Comparing the two, the triphenylamine substituent is considered a stronger electron-donating group than the 9-ethyl-9H-carbazol-3-yl fragment. nih.gov This difference in electron-donating strength leads to triphenylamine derivatives exhibiting more red-shifted absorption and emission bands and stronger intramolecular charge transfer (ICT) characteristics compared to their carbazole analogues. nih.gov

Photophysical Properties of Selected Triphenylamine and Carbazole Pyrimidine Derivatives
Compound TypeKey FeatureRelative Electron-Donating StrengthObserved Photophysical EffectReference
Triphenylamine DerivativesHigh fluorescence quantum yieldsStrongerRed-shifted absorption/emission researchgate.netnih.gov
Carbazole DerivativesIncreased glass transition temperatureWeakerBlue-shifted absorption/emission vs. TPA researchgate.netnih.gov

The synthesis of di- and triazido derivatives of 2,4,6-triphenylpyridine has been reported, introducing energetic functional groups to the core structure. researchgate.net The azido (B1232118) group is a well-known energetic moiety, and its incorporation can lead to compounds with improved detonation performances. researchgate.net

Azo-linked derivatives are another class of functionalized 2,4,6-triphenylpyridines. The azo linkage is known to enhance certain material properties, such as the heat of formation, while also potentially desensitizing energetic compounds. researchgate.net The synthesis of azo dyes typically involves a diazotization reaction, where a primary aromatic amine is treated with a nitrous acid source to form a diazonium salt, followed by a coupling reaction with an electron-rich component. nih.gov This methodology can be applied to create azo dyes incorporating heterocyclic scaffolds. nih.gov

Push-pull systems are molecules designed with a D-π-A structure, comprising an electron-donating (D) group and an electron-withdrawing (A) group connected by a π-conjugated bridge. nih.gov This architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov In derivatives of 2,4,6-triphenylpyridine, the electron-deficient pyridine ring can act as the acceptor core. researchgate.netnih.gov

By attaching strong electron-donating groups such as triphenylamine or carbazole to the peripheral phenyl rings, effective push-pull systems can be created. researchgate.net These systems often exhibit significant solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. nih.gov This design strategy is crucial for developing materials for applications in nonlinear optics, fluorescent sensors, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The strength of the ICT can be tuned by varying the electron-donating capacity of the peripheral groups and their position on the pyridine core. researchgate.netnih.gov

Rational Design of 2,4,6-Triphenylpyridine Analogues for Enhanced Functionality

The rational design of 2,4,6-triphenylpyridine analogues is a strategic approach in medicinal chemistry and materials science aimed at systematically modifying the core structure to achieve enhanced or specific functionalities. This process involves the targeted introduction of various substituents onto the phenyl rings to modulate the electronic, photophysical, and steric properties of the molecule. By understanding the structure-property relationships, researchers can fine-tune the characteristics of these analogues for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and catalysts.

Strategic Substitution for Tailored Optoelectronic Properties

A key area where the rational design of 2,4,6-triphenylpyridine analogues has been successfully applied is in the development of materials for OLEDs. In this context, the goal is to create compounds that exhibit efficient charge transport, high photoluminescence quantum yields, and desirable emission colors.

One notable strategy involves the replacement of one of the phenyl rings with a larger polycyclic aromatic hydrocarbon, such as pyrene, and the introduction of substituents on the remaining phenyl rings. This approach allows for the systematic tuning of the molecule's electro-optical properties. For example, a series of 2,6-disubstituted-phenyl-4-(pyren-1-yl)pyridine derivatives has been synthesized and studied for their potential as hole-transporting materials in OLEDs.

The electronic nature of the substituents on the 2- and 6-phenyl rings plays a critical role in determining the energy levels and, consequently, the device performance. The introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can raise the HOMO energy level, facilitating hole injection from the anode. Conversely, electron-withdrawing groups like bromine (-Br) can lower the HOMO level.

Table 1: Photophysical and Electrochemical Properties of 2,6-disubstituted-phenyl-4-(pyren-1-yl)pyridine Analogues
Compound NameSubstituent on 2,6-Phenyl RingsHOMO (eV)LUMO (eV)Triplet Energy (eV)
Py-03-H-5.61-2.332.12
Py-MeO-OCH3-5.58-2.312.10
Py-Me-CH3-5.60-2.322.11
Py-Br-Br-5.63-2.352.13

The data in Table 1 illustrates how subtle changes in the molecular structure can lead to predictable shifts in the electronic properties. These tailored electronic characteristics directly translate to the performance of OLED devices incorporating these materials.

Table 2: Performance of OLEDs Utilizing 2,6-disubstituted-phenyl-4-(pyren-1-yl)pyridine Analogues as Hole-Transporting Layers
CompoundMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (%)
Py-0315,60020.58.2
Py-MeO16,50021.88.8
Py-Me16,80022.18.9
Py-Br17,30022.49.0

Design Principles for Fluorescent Sensing Applications

The rational design of 2,4,6-triphenylpyridine analogues also extends to the development of fluorescent chemosensors. figshare.com The core idea is to create a molecule where the fluorescence properties are modulated upon binding to a specific analyte. This is often achieved by incorporating a recognition moiety that can selectively interact with the target species, leading to a change in the electronic structure of the fluorophore and a corresponding change in its emission.

Donor-acceptor substituted 2,4,6-triphenylpyridines are particularly well-suited for this purpose. The pyridine ring can act as an electron acceptor, while the phenyl rings can be functionalized with electron-donating groups. This intramolecular charge transfer (ICT) character can be sensitive to the local environment and interactions with analytes.

Catalytic Applications through Ligand Design

In the realm of catalysis, 2,4,6-triphenylpyridine and its analogues can serve as ligands that coordinate with metal centers to form active catalysts. The rational design of these ligands is crucial for controlling the catalytic activity and selectivity. By introducing specific functional groups on the phenyl rings, it is possible to modulate the electronic and steric environment around the metal center.

For instance, the introduction of bulky substituents can create a specific steric hindrance that favors certain reaction pathways, leading to enhanced selectivity. Electron-donating or electron-withdrawing groups can influence the electron density at the metal center, thereby affecting its reactivity and catalytic turnover frequency. While the direct catalytic applications of functionalized 2,4,6-triphenylpyridine complexes are an emerging area of research, the principles of ligand design established for other pyridine-based catalysts provide a strong foundation for future developments.

Advanced Research Techniques and Methodological Considerations

Reaction Optimization Studies (Temperature, Solvent Effects, Catalyst Loading)

No specific studies detailing the optimization of reaction conditions (temperature, solvent, catalyst loading) for the synthesis of 2,4,5-Triphenylpyridine were identified.

For the synthesis of the related 2,4,6-triphenylpyridine (B1295210) , extensive optimization studies have been conducted. For instance, in a one-pot, three-component synthesis using acetophenone (B1666503), benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297), reaction conditions were optimized by monitoring the effects of solvent, catalyst loading, and temperature. researchgate.net Solvent-free conditions often provide the best yields. researchgate.net Catalyst loading is critical, as the absence of a catalyst can result in significantly lower product yields. researchgate.net

Catalyst Recyclability and Reusability Assessments

There is no available data on the recyclability and reusability of catalysts specifically for the synthesis of this compound.

In the synthesis of 2,4,6-triarylpyridines , catalyst reusability is a key area of research to enhance the economic and environmental viability of the process. Studies on heterogeneous catalysts, such as hydrotalcite magnetic nanoparticles decorated with cobalt (Fe3O4/HT-Co) and various metal-organic frameworks (MOFs), have demonstrated that these catalysts can be recovered and reused for multiple consecutive runs without a significant loss of catalytic activity. mdpi.comresearchgate.net For example, the Fe3O4/HT-Co nanocatalyst was successfully recycled for up to five successive runs with its catalytic performance maintained.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Specific protocols for using Thin-Layer Chromatography (TLC) to monitor the synthesis of this compound have not been published.

However, TLC is a standard and versatile technique used ubiquitously in organic synthesis to monitor the progress of reactions. nih.govthieme.deresearcher.life In the synthesis of related non-symmetric triphenylpyridines, TLC analysis is employed to track the consumption of starting materials and the formation of products, helping to determine the reaction's completion. researchgate.net The choice of eluent (mobile phase) is crucial for achieving good separation of spots on the TLC plate, which are then typically visualized under UV light. researchgate.net

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by X-ray single-crystal diffraction is not available in the crystallographic literature.

For the 2,4,6-Triphenylpyridine isomer, X-ray analysis has been performed, revealing its crystal and molecular structure. iucr.orgresearchgate.net These studies show that the molecule adopts a disrotatory conformation, and the data is often compared with quantum-chemical calculations to understand the molecule's ground-state geometry. iucr.orgresearchgate.net Such analyses provide precise bond lengths, angles, and dihedral angles, confirming the spatial arrangement of the phenyl and pyridine (B92270) rings. iucr.org

Thermogravimetric Analysis (TGA) for Thermal Stability

There are no published reports on the thermal stability of this compound as determined by Thermogravimetric Analysis (TGA). TGA is a technique that measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Specific electrochemical analyses, such as cyclic voltammetry, for this compound have not been reported.

Electrochemical studies have been conducted on various functionalized 2,4,6-triphenyl-1,3,5-triazine and related polypyridine compounds. rsc.org These analyses are used to determine the reduction and oxidation potentials of the molecules, providing insight into their electronic properties and their suitability for applications in materials science, such as in redox-active systems. rsc.org

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2,4,6-Triphenylpyridine via oxidative cyclization?

Methodological Answer:
The oxidative cyclization reaction between acetophenone oxime acetate and phenylacetic acid using a strontium-doped LaCoO₃ perovskite catalyst (e.g., La₀.₆Sr₀.₄CoO₃) is highly effective. Key parameters include:

  • Catalyst loading: 5 mol%
  • Solvent: Toluene
  • Temperature: 140°C
  • Reaction time: 8 hours
  • Oxidant: Di-tert-butyl peroxide (DTBP, 3 equivalents) achieves optimal yields (~82% after five cycles) .

Basic: How should researchers handle and store 2,4,6-Triphenylpyridine to ensure safety?

Methodological Answer:

  • Safety protocols: Classified as a toxic solid (UN 2811). Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Storage: Keep in a tightly sealed container, away from oxidizers and moisture. Label with GHS hazard symbols (acute toxicity, eye damage) .

Advanced: How does the choice of oxidant impact the yield of 2,4,6-Triphenylpyridine in oxidative cyclization reactions?

Methodological Answer:
Oxidants critically influence reaction efficiency. Comparative data from controlled experiments:

Oxidant Yield Remarks
DTBP82%Optimal for high yield and stability
K₂S₂O₈8%Forms sluggish mixtures
AgNO₃/O₂<5%Ineffective for sp³ C–H activation
TBHP (in H₂O)55%Moderate efficiency

DTBP is preferred due to its compatibility with the perovskite catalyst and toluene solvent.

Advanced: What strategies can mitigate the low solubility of 2,4,6-Triphenylpyridine in solvents?

Methodological Answer:

  • Structural modifications: Introduce solubilizing groups (e.g., trifluoromethyl, methoxy) to the phenyl rings.
  • Co-solvent systems: Use mixed solvents like DCM/MeOH or toluene/DMF to enhance dissolution.
  • Derivatization: Convert into ionic salts or coordination complexes for improved solubility in polar solvents .

Advanced: How effective is the La₀.₆Sr₀.₄CoO₃ catalyst in multiple reaction cycles?

Methodological Answer:
The perovskite catalyst retains activity over multiple cycles:

Cycle Yield Characterization Post-Cycling
189%XRD/FT-IR confirms structural integrity
582%Minimal leaching or degradation

Protocol for reuse:

Centrifuge the reaction mixture to recover the catalyst.

Wash sequentially with ethyl acetate, acetone, and diethyl ether.

Dry under vacuum overnight before reuse.

Basic: Which spectroscopic methods are recommended for characterizing 2,4,6-Triphenylpyridine?

Methodological Answer:

  • XRD: Confirms crystallinity and phase purity.
  • FT-IR: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • ¹H/¹³C NMR: Resolves aromatic proton environments (e.g., δ 7.2–8.5 ppm for phenyl groups).
  • HPLC: Quantifies purity (>95% for synthetic batches) .

Advanced: How do structural modifications of 2,4,6-Triphenylpyridine influence its application in materials science?

Methodological Answer:

  • Electron-deficient derivatives (e.g., with CF₃ groups) enhance charge transport in organic electronics.
  • Dendrimer cores: Functionalized triphenylpyridines serve as shape-persistent scaffolds for supramolecular assemblies.
  • Covalent Organic Frameworks (COFs): Triphenylpyridine-based COFs exhibit high surface area and stability for energy storage (e.g., supercapacitors) .

Basic: What are the key safety classifications and handling protocols for 2,4,6-Triphenylpyridine?

Methodological Answer:

  • GHS Classification: Acute toxicity (Oral, Category 1), severe eye damage (Category 1).
  • Emergency measures:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin contact: Rinse with water for 15 minutes; remove contaminated clothing.
    • Waste disposal: Segregate and transfer to certified hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.